molecular formula C21H19BrN2O3S B298074 N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Numéro de catalogue B298074
Poids moléculaire: 459.4 g/mol
Clé InChI: RAFOWQCZXRWRGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BMS-911543, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Mécanisme D'action

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide inhibits the activity of the enzyme Bruton's tyrosine kinase (BTK), which plays a critical role in the development and function of B cells and other immune cells. By inhibiting BTK, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide reduces the production of inflammatory cytokines and chemokines, thereby suppressing the immune response. This mechanism of action makes N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide a promising candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. It has also been shown to inhibit the activation of B cells and other immune cells, leading to a reduction in the production of autoantibodies. In addition, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it has shown promising results in preclinical studies. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one of the limitations of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to further investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its potential as a treatment for inflammatory bowel disease. In addition, further studies are needed to determine its safety and efficacy in humans, and to develop more potent and selective BTK inhibitors.

Méthodes De Synthèse

The synthesis of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves several steps. The first step is the synthesis of 4-bromo-3-methylphenylamine, which is then reacted with 4-aminobenzoyl chloride to form N-(4-bromo-3-methylphenyl)-4-aminobenzamide. This intermediate is then reacted with methyl phenyl sulfone and sodium hydride to form the final product, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide.

Applications De Recherche Scientifique

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has shown promise as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been studied for its potential use in the treatment of inflammatory bowel disease.

Propriétés

Nom du produit

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Formule moléculaire

C21H19BrN2O3S

Poids moléculaire

459.4 g/mol

Nom IUPAC

4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-3-methylphenyl)benzamide

InChI

InChI=1S/C21H19BrN2O3S/c1-15-14-17(10-13-20(15)22)23-21(25)16-8-11-18(12-9-16)24(2)28(26,27)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,23,25)

Clé InChI

RAFOWQCZXRWRGU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Br

SMILES canonique

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.